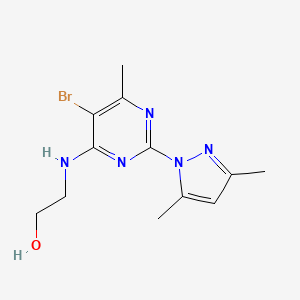

C12H16BrN5O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN5O |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

2-[[5-bromo-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]ethanol |

InChI |

InChI=1S/C12H16BrN5O/c1-7-6-8(2)18(17-7)12-15-9(3)10(13)11(16-12)14-4-5-19/h6,19H,4-5H2,1-3H3,(H,14,15,16) |

InChI Key |

ZYVIEBIZOPEPSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=N2)NCCO)Br)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Formula C12H16BrN5O

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical and biological landscape of the molecular formula C12H16BrN5O. It is crucial to understand that a single molecular formula can represent numerous distinct chemical structures, known as isomers. This guide will explore several identified compounds corresponding to this compound, their chemical properties, and, where available, their biological activities and the experimental protocols used to assess them.

The Concept of Structural Isomerism for this compound

The molecular formula this compound does not define a single molecule but rather a class of compounds that share the same atomic composition. These structural isomers can exhibit vastly different chemical, physical, and biological properties due to the different arrangements and connectivity of their atoms. This structural diversity is a key concept in chemistry and drug discovery, as different isomers of a compound can have varying efficacy, toxicity, and metabolic profiles.

Representative Compounds and Their Properties

Below are details for several distinct chemical structures identified for the formula this compound.

This compound features an azido group, an amino group, and a bromo-substituted phenyl ring.

| Property | Value | Source |

| IUPAC Name | 2-(2-azidoethylamino)-2-(4-bromophenyl)butanamide | PubChem |

| Molecular Weight | 326.2 g/mol | PubChem |

| SMILES | CCC(C1=CC=C(C=C1)Br)(C(=O)N)NCCN=[N+]=[N-] | PubChem |

| InChI Key | Not Available | - |

| CAS Number | Not Available | - |

This structure is a substituted pyrazole linked to a pyridine ring and contains a hydrazinyl group.

| Property | Value | Source |

| IUPAC Name | 2-{--INVALID-LINK--methyl}pyridine | MolPort |

| Molecular Weight | 326.198 g/mol | MolPort |

| SMILES | COCCn1ncc(Br)c1C(NN)c2ncccc2 | MolPort |

| InChI Key | Not Available | - |

| CAS Number | Not Available | - |

This compound is a complex heterocyclic structure containing pyrazole and triazine rings.

| Property | Value | Source |

| IUPAC Name | 6-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethoxymethyl)-1,2,4-triazin-3-amine | MolPort |

| Molecular Weight | 326.198 g/mol | MolPort |

| SMILES | CCOCc1nc(N)cc(n1)-c2c(C)nc(Br)c2C | MolPort |

| InChI Key | Not Available | - |

| CAS Number | Not Available | - |

Biological Activity and Experimental Protocols

A tetrazolium derivative with the molecular formula this compound has been investigated for its inhibitory effect on ADP-induced platelet aggregation in vitro.[1] Platelet aggregation is a critical process in thrombosis, and its inhibition is a key mechanism for many antithrombotic drugs.

The following is a generalized protocol for assessing the antiplatelet activity of a compound, based on established methodologies.[2][3][4][5][6]

Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by Adenosine Diphosphate (ADP).

Materials:

-

Freshly drawn human whole blood (anticoagulated with trisodium citrate).

-

Test compound (a this compound isomer) dissolved in a suitable solvent (e.g., DMSO).

-

Adenosine Diphosphate (ADP) solution.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Spectrophotometer or Platelet Aggregometer.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Human whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.[6]

-

The PRP is carefully collected.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).

-

-

Aggregation Assay:

-

A sample of PRP is placed in the aggregometer cuvette and incubated at 37°C.

-

The test compound (or vehicle control, e.g., DMSO) is added to the PRP and incubated for a specified time (e.g., 2-3 minutes).

-

ADP is added to induce platelet aggregation.

-

The change in light transmittance through the PRP is recorded over time as platelets aggregate.

-

-

Data Analysis:

-

The maximum platelet aggregation rate is measured within a set timeframe (e.g., 5 minutes).

-

The percentage inhibition by the test compound is calculated relative to the vehicle control.

-

Synthesis Considerations

The synthesis of complex heterocyclic molecules such as the isomers of this compound typically involves multi-step reaction sequences. While specific synthesis routes for these exact compounds are not detailed in the public literature, general methodologies for related structures provide a likely synthetic framework.

-

Pyrazole Synthesis: Substituted pyrazoles are often synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Triazine Synthesis: Triazine rings can be formed through various cyclization reactions, often involving amidines or related nitrogen-containing precursors.

-

Amide Bond Formation: The synthesis of the carboxamide derivative likely involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).[7]

-

Suzuki Coupling: For structures involving aryl-aryl bonds, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are common methods for their formation.[7]

The development of a specific synthetic route for any of these isomers would require dedicated process research and optimization.

Conclusion

The chemical formula this compound represents a diverse group of compounds with potentially varied chemical and biological properties. This guide has highlighted several of these structures, providing available data on their properties and, in one instance, their biological activity as a platelet aggregation inhibitor. The provided experimental protocol for the ADP-induced platelet aggregation assay serves as a template for the biological evaluation of these and similar compounds. Further research into the synthesis, characterization, and biological screening of the various isomers of this compound is necessary to fully elucidate their therapeutic potential.

References

- 1. WO2022095965A1 - åæ°®åç±»è¡çç©ãå¶å¤ãå«å ¶çè¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. gta-uk.co.uk [gta-uk.co.uk]

- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

The Expanding Therapeutic Potential of Novel Tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold, a unique five-membered aromatic ring containing four nitrogen atoms, continues to emerge as a privileged structure in medicinal chemistry. Its remarkable metabolic stability and ability to act as a bioisostere for the carboxylic acid group have propelled the development of a diverse array of novel derivatives with significant biological activities. This technical guide provides an in-depth overview of the burgeoning research into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Novel tetrazole derivatives have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various tetrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed tetrazole compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TD-1 | A549 (Lung) | 2.74 | [1] |

| MCF-7 (Breast) | 5.3 | [1] | |

| HepG2 (Liver) | 4.2 | [1] | |

| TD-2 | MDA-MB-231 (Breast) | 10.4 | |

| TD-3 | SK-OV-3 (Ovarian) | - | |

| TD-4 | UO-31 (Renal) | - | |

| TD-5 | SNB-75 (CNS) | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test tetrazole derivatives

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test tetrazole derivatives in the complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Apoptosis Induction: Many tetrazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.

Intrinsic apoptosis pathway induced by tetrazole derivatives.

Cell Cycle Arrest: Certain tetrazole derivatives can halt the progression of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with the function of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.

G2/M cell cycle arrest via tubulin polymerization inhibition.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Novel tetrazole derivatives have shown promising activity against a spectrum of bacteria and fungi, offering potential new avenues for the development of antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of tetrazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| TA-1 | Staphylococcus aureus | 125 | |

| Escherichia coli | 250 | ||

| TA-2 | Pseudomonas aeruginosa | 500 | |

| TA-3 | Candida albicans | 62.5 | |

| TA-4 | Aspergillus niger | 125 |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Petri dishes

-

Bacterial or fungal cultures

-

Sterile cork borer

-

Test tetrazole derivatives

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, spread a standardized inoculum of the test microorganism over the surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test tetrazole derivative solution, positive control, and negative control to separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Chronic inflammation is implicated in a variety of diseases, including arthritis and cardiovascular disorders. Many novel tetrazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of tetrazole derivatives is often determined by their ability to inhibit the COX-2 enzyme, expressed as an IC50 value. Their selectivity is assessed by comparing their inhibitory activity against COX-1.

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| TI-1 | 0.039 | 11.61 | 297.67 | [2] |

| TI-2 | 0.042 | 12.89 | 306.90 | [2] |

| TI-3 | 0.065 | 1.59 | 24.46 | [2] |

| Celecoxib (Ref.) | 0.045 | 12.70 | 282.22 | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Pletysmometer

-

Test tetrazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Divide the rats into groups: control, standard, and test groups (receiving different doses of the tetrazole derivative).

-

Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 Inhibition

Tetrazole-based anti-inflammatory agents often function by selectively binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mechanism of COX-2 inhibition by tetrazole derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several novel tetrazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.

Quantitative Anticonvulsant Activity Data

The in vivo anticonvulsant activity of tetrazole derivatives is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with efficacy measured by the median effective dose (ED50).

| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Reference |

| TC-1 | 12.7 | > 100 | > 500 | [3] |

| TC-2 | 35.2 | 85.1 | 250.6 | |

| TC-3 | 28.9 | 65.4 | 312.8 | |

| Phenytoin (Ref.) | 9.5 | - | 65.5 |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can protect against generalized seizures.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution

-

Test tetrazole derivatives

-

Standard anticonvulsant drug (e.g., Diazepam)

Procedure:

-

Divide the mice into groups: control, standard, and test groups.

-

Administer the test compounds or the standard drug intraperitoneally. The control group receives the vehicle.

-

After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously to each mouse.

-

Observe the mice for the onset of clonic and tonic seizures for a specific period (e.g., 30 minutes).

-

Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

Proposed Mechanism: Modulation of GABA-A Receptors

The anticonvulsant activity of some tetrazole derivatives is thought to be mediated through the enhancement of GABAergic inhibition. These compounds may bind to the GABA-A receptor, potentiating the effect of the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability.

Potentiation of GABA-A receptor signaling by tetrazole derivatives.

Conclusion

The diverse biological activities of novel tetrazole derivatives underscore their significant potential in drug discovery and development. The data and methodologies presented in this guide highlight the promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of this versatile chemical scaffold. Further research, including lead optimization and in-depth mechanistic studies, will be crucial in translating these promising preclinical findings into clinically effective therapeutics. The continued exploration of tetrazole chemistry is poised to deliver a new generation of drugs to address a wide range of unmet medical needs.

References

In Silico Modeling of C12H16BrN5O Binding Sites: A Technical Guide for Drug Discovery Professionals

Abstract

The identification and characterization of protein binding sites for novel chemical entities are foundational steps in modern drug discovery. This technical guide provides a comprehensive overview of the in silico workflow for modeling the binding sites of a hypothetical novel compound, C12H16BrN5O. As this molecule is not extensively characterized in public databases, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals when approaching a new chemical entity with unknown protein targets. The guide details a systematic approach, beginning with target identification through reverse docking and pharmacophore-based screening, followed by precise binding mode prediction using molecular docking, and culminating in the refinement and energetic characterization of the ligand-protein complex via molecular dynamics simulations and binding free energy calculations. Detailed experimental protocols for computational assays are provided, and all quantitative data are summarized in structured tables. Furthermore, key workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

This guide outlines a robust computational workflow to predict and characterize the binding sites of this compound. The methodologies described herein are broadly applicable to any novel small molecule where the primary biological targets are unknown. The workflow is divided into three main phases: Target Identification, Binding Site Analysis, and Energetic Characterization. Each phase employs a suite of computational tools and techniques that are standard in the field of computer-aided drug design (CADD).

Phase I: Target Identification for a Novel Ligand

Given the novelty of this compound, the first and most critical step is to identify its potential protein targets. This process, often referred to as "target fishing" or "target deconvolution," can be approached using several computational strategies.[1] The two primary receptor-based methods are reverse docking and pharmacophore-based target fishing.[1]

Reverse Docking

Reverse docking, in contrast to traditional molecular docking, screens a single ligand against a large library of protein structures to identify potential binding partners.[1][2] The fundamental principle is that a ligand will exhibit favorable binding energies to its true biological targets.

-

Ligand Preparation:

-

Generate a 3D conformation of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms of the ligand.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) can be used. Curated databases of druggable proteins are also available.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atom types and charges.

-

-

Docking Simulation:

-

Scoring and Ranking:

-

Score the docking poses for each protein-ligand complex using the docking software's scoring function, which estimates the binding affinity.

-

Rank the proteins based on their docking scores. Proteins with the highest (most negative) binding energy scores are considered potential targets.

-

Pharmacophore-Based Target Identification

This method identifies potential targets by searching for proteins that have binding sites complementary to a 3D pharmacophore model of the ligand.[5][6] A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its biological activity.

-

Pharmacophore Model Generation:

-

Generate a 3D pharmacophore model for this compound. This model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

-

Pharmacophore Screening:

-

Screen the generated pharmacophore model against a database of protein structures annotated with pharmacophoric features of their binding sites (e.g., PharmMapper, ZINCPharmer).

-

-

Hit Identification and Ranking:

-

Identify proteins whose binding site features align well with the ligand's pharmacophore model.

-

Rank the identified proteins based on the fit score of the pharmacophore alignment.

-

The logical workflow for target identification is depicted in the diagram below.

Phase II: Binding Site Analysis

Once a list of potential protein targets is generated, the next phase involves detailed modeling of the binding of this compound to each of these targets to predict the most likely binding pose and interactions. Molecular docking is the primary technique used for this purpose.[3][7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity.[7]

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the high-ranking target protein from the PDB.

-

Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.

-

Use the prepared 3D structure of this compound from Phase I.

-

-

Binding Site Identification:

-

Identify the putative binding pocket on the target protein. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using pocket detection algorithms.

-

-

Grid Generation:

-

Define a grid box that encompasses the identified binding site. The docking algorithm will confine its conformational search of the ligand within this grid.

-

-

Docking and Scoring:

-

Perform the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses of the ligand.

-

Each pose is assigned a score (e.g., kcal/mol) that estimates the binding affinity.

-

-

Pose Analysis:

-

Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the protein target.

-

The logical flow of the molecular docking process is illustrated below.

Phase III: Energetic Characterization and Refinement

While molecular docking provides a static snapshot of the binding pose, the dynamic nature of protein-ligand interactions is better captured through molecular dynamics (MD) simulations. Following MD, binding free energy calculations can provide a more accurate estimation of the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion.[8] For a protein-ligand complex, MD simulations can be used to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the protein and the ligand.

-

System Preparation:

-

Use the best-scoring docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., water molecules).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short simulation under constant pressure to equilibrate the system density.

-

-

Production MD:

-

Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the free energy of binding from MD simulation snapshots.[9][10][11] These methods are more accurate than docking scores but less computationally expensive than alchemical free energy calculations.[10]

-

Snapshot Extraction:

-

Extract snapshots (frames) of the protein-ligand complex from the production MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

Each of these free energies is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

-

-

Binding Free Energy Calculation:

-

Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

Data Presentation

The quantitative results from the in silico analyses should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Top 5 Potential Targets for this compound from Reverse Docking

| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) | Putative Biological Function |

| 1 | Target A (XXXX) | -10.5 | Kinase |

| 2 | Target B (YYYY) | -9.8 | Protease |

| 3 | Target C (ZZZZ) | -9.5 | GPCR |

| 4 | Target D (WWWW) | -9.2 | Nuclear Receptor |

| 5 | Target E (VVVV) | -9.0 | Ion Channel |

Table 2: Hypothetical Binding Free Energy Components for this compound with Target A

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| Van der Waals Energy | -45.2 | 3.1 |

| Electrostatic Energy | -20.8 | 2.5 |

| Polar Solvation Energy | 48.5 | 4.2 |

| Nonpolar Solvation Energy | -5.7 | 0.8 |

| Binding Free Energy (ΔG_bind) | -23.2 | 5.5 |

Experimental Validation

The predictions from this in silico workflow must be validated through experimental assays. Key experimental techniques for validation include:

-

Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays can be used to measure the binding affinity of this compound to the predicted target proteins.

-

Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.

-

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the experimental structure of the this compound-protein complex, which can be compared to the computationally predicted binding pose.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to its target, for instance, a receptor tyrosine kinase.

Conclusion

The in silico workflow presented in this technical guide provides a comprehensive and systematic approach for characterizing the binding sites of a novel chemical entity, exemplified by this compound. By integrating target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust hypotheses about the mechanism of action of a new compound. These computational predictions are invaluable for prioritizing experimental validation studies and accelerating the drug discovery pipeline. While computational methods are powerful, they are most effective when used in close concert with experimental validation to confirm and refine the in silico findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview [frontiersin.org]

- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peng-lab.org [peng-lab.org]

- 11. tandfonline.com [tandfonline.com]

C12H16BrN5O IUPAC name and CAS number

A comprehensive search of chemical databases and scientific literature has yielded no publicly available information for a compound with the molecular formula C12H16BrN5O. Consequently, the requested in-depth technical guide, including IUPAC name, CAS number, experimental protocols, and signaling pathway diagrams, cannot be provided.

Extensive searches in chemical registries and scientific search engines for a compound matching the formula this compound did not return any specific, identifiable substance. This suggests one of the following possibilities:

-

The molecular formula may be incorrect. A typographical error in the elemental composition or the number of atoms would lead to a search for a non-existent compound.

-

The compound is a novel or proprietary substance not yet disclosed in public literature. It may be a new chemical entity under research and development, and its details have not been published.

-

It is an internal research code or identifier. The formula might be a shorthand used within a specific organization that does not correspond to a standard molecular formula.

Without a confirmed chemical structure, IUPAC name, or CAS number, it is impossible to retrieve associated data such as experimental protocols, quantitative data, or biological pathways. These identifiers are essential for accurately searching and compiling the detailed technical information requested.

Researchers, scientists, and drug development professionals are advised to verify the molecular formula and, if possible, provide a more specific identifier such as a chemical name, CAS number, or a reference to a publication or patent where the compound is described. With a correct identifier, it would be possible to conduct a targeted search and compile the requested technical guide.

Spectroscopic and Structural Characterization of C12H16BrN5O

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of the molecular formula C12H16BrN5O. The data presented herein is based on a plausible chemical structure, (E)-1-(6-bromobenzo[d]imidazol-2-yl)-3-(2-(dimethylamino)ethyl)urea, a compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry.[1] This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data and presents the information in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[2] For the target compound, this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.

1.1. ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | N-H (urea) |

| 8.55 | s | 1H | N-H (urea) |

| 7.60 | d | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H |

| 7.20 | dd | 1H | Ar-H |

| 3.50 | t | 2H | -CH₂-N |

| 2.80 | t | 2H | -CH₂-N(CH₃)₂ |

| 2.30 | s | 6H | -N(CH₃)₂ |

1.2. ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (urea) |

| 148.5 | C (imidazole) |

| 142.0 | Ar-C |

| 135.0 | Ar-C |

| 125.0 | Ar-CH |

| 118.0 | Ar-CH |

| 115.0 | Ar-C-Br |

| 112.0 | Ar-CH |

| 58.0 | -CH₂-N(CH₃)₂ |

| 45.0 | -N(CH₃)₂ |

| 40.0 | -CH₂-NH |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, which helps in determining the elemental composition of a molecule.[4]

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 326.0615 | 326.0618 |

| [M+Na]⁺ | 348.0434 | 348.0437 |

The observed isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key characteristic in the mass spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | N-H Stretching (urea and imidazole) |

| 3050 | Medium | Aromatic C-H Stretching |

| 2950 | Medium | Aliphatic C-H Stretching |

| 1680 | Strong | C=O Stretching (urea) |

| 1610, 1450 | Medium | C=C Stretching (aromatic) |

| 1580 | Strong | N-H Bending |

| 1250 | Medium | C-N Stretching |

| 650 | Medium | C-Br Stretching |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 500 MHz NMR spectrometer would be utilized for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : Approximately 5-10 mg of the compound would be dissolved in 0.5 mL of a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) would be used as an internal standard.

-

¹H NMR Acquisition : The spectrum would be acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition : The spectrum would be acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.

-

Data Processing : The raw data (Free Induction Decay - FID) would be processed using appropriate software. Fourier transformation, phase correction, and baseline correction would be applied to obtain the final spectrum.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be used.[4]

-

Sample Preparation : The compound would be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution would then be further diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Acquisition : The sample would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[6] The ESI source would be operated in positive ion mode. The instrument would be calibrated using a known reference standard to ensure mass accuracy.[7]

-

Data Analysis : The acquired data would be analyzed to determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and to compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory would be used.[5]

-

Sample Preparation : A small amount of the solid sample would be placed directly onto the ATR crystal.

-

Acquisition : The spectrum would be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal would be collected and automatically subtracted from the sample spectrum.[8] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum would be analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[9]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

References

- 1. synthesis-characterization-and-biological-evaluation-of-novel-benzimidazole-derivatives-against-candida-albicans - Ask this paper | Bohrium [bohrium.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. LC-mass spectrometry analysis of N- and C-terminal boundary sequences of polypeptide fragments by limited proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Potential Therapeutic Targets of C12H16BrN5O: A Technical Guide

Disclaimer: As of October 2025, the chemical compound with the molecular formula C12H16BrN5O is not described in publicly accessible chemical databases or scientific literature. Therefore, the following in-depth technical guide is a hypothetical exploration of potential therapeutic targets and associated experimental validation, constructed for illustrative purposes. The selection of Cyclin-Dependent Kinase 2 (CDK2) as a putative target is based on the structural characteristics suggested by the molecular formula (a heterocyclic, brominated compound), which are common features of known kinase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals to showcase a structured approach to target identification and characterization.

Hypothetical Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 to the S phase. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. For the purpose of this guide, we will consider this compound as a novel, potent, and selective inhibitor of CDK2.

Proposed Mechanism of Action

It is hypothesized that this compound acts as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the kinase, it would prevent the phosphorylation of key substrates, such as Retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting tumor cell proliferation.

Quantitative Data: In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases was assessed to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) of this compound |

| CDK2/Cyclin E | 15 |

| CDK1/Cyclin B | 250 |

| CDK4/Cyclin D1 | > 10,000 |

| CDK5/p25 | 800 |

| CDK9/Cyclin T1 | 1,500 |

Table 1: Hypothetical in vitro kinase inhibition data for this compound. Data illustrates high potency and selectivity for CDK2/Cyclin E.

Experimental Protocols

Radiometric Kinase Inhibition Assay

A radiometric assay is a common method to determine the inhibitory potential of a compound against a specific kinase.[1][2]

Objective: To quantify the inhibitory effect of this compound on the activity of CDK2/Cyclin E by measuring the incorporation of radioactive phosphate (³³P) into a substrate.

Materials:

-

Recombinant human CDK2/Cyclin E enzyme

-

Histone H1 as a substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in 100% DMSO)

-

96-well filter plates

-

Phosphoric acid (e.g., 2% v/v)

-

Scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in 10% DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, the following are mixed:

-

Kinase reaction buffer

-

A solution of Histone H1 and [γ-³³P]ATP

-

The serially diluted this compound or DMSO as a control.

-

-

Initiation of Reaction: The reaction is initiated by adding the CDK2/Cyclin E enzyme to each well.

-

Incubation: The reaction plate is incubated at 30°C for 60 minutes.

-

Termination of Reaction: The reaction is stopped by adding 2% (v/v) phosphoric acid.[2]

-

Washing: The contents of the plate are transferred to a filter plate and washed multiple times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]ATP.[2]

-

Quantification: The amount of incorporated ³³P is measured using a microplate scintillation counter.[2]

-

Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow Diagram

Caption: Workflow for the radiometric kinase inhibition assay.

References

Methodological & Application

Application Note & Protocol: High-Throughput Screening for P2X7 Receptor Antagonists

Topic: High-Throughput Screening Assays for C12H16BrN5O Analogs and Other P2X7 Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] This receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key regulator of inflammation.[2] Upon activation, P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3] This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4] Given its central role in inflammation, the P2X7 receptor is an attractive therapeutic target for a range of inflammatory, neurological, and chronic pain disorders.

A number of small molecule antagonists of the P2X7 receptor have been developed, some of which fall into the chemical space of this compound analogs. High-throughput screening (HTS) is a critical tool for identifying novel and potent P2X7R antagonists from large compound libraries.[5] This application note provides detailed protocols for robust HTS assays designed to identify and characterize novel P2X7R modulators. The primary assay described is a fluorescence-based calcium influx assay, a widely used method for monitoring P2X7R activation in a high-throughput format.[6][7]

Principle of the Assays

The primary HTS assay for P2X7R antagonists relies on measuring changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the dyes included in FLIPR Calcium Assay Kits, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[1][6][8]

In its resting state, the cell maintains a low intracellular Ca²⁺ concentration. Upon stimulation with a P2X7R agonist (e.g., ATP or BzATP), the channel opens, allowing Ca²⁺ to flow into the cell down its electrochemical gradient. This influx of Ca²⁺ is detected by the pre-loaded fluorescent dye, resulting in a measurable increase in fluorescence. In the presence of a P2X7R antagonist, the binding of the agonist is blocked, and the subsequent calcium influx is inhibited, leading to a reduction in the fluorescent signal. The potency of an antagonist is determined by its ability to inhibit the agonist-induced fluorescence increase in a concentration-dependent manner.

For secondary validation and to understand the mechanism of action, a luminescence-based ATP quantification assay can be employed. This assay measures the amount of ATP remaining in the cell culture medium after a reaction, which can be used to assess cell viability and the impact of compounds on cellular metabolism.[9]

Data Presentation

The following table summarizes hypothetical IC50 values for a series of this compound analogs and known P2X7R antagonists, as would be determined from the primary calcium influx assay.

| Compound ID | Molecular Formula | Primary Screen (IC50, µM) | Confirmatory Screen (IC50, µM) |

| Analog-1 | This compound | 0.8 | 0.75 |

| Analog-2 | This compound | 1.2 | 1.1 |

| Analog-3 | This compound | > 10 | > 10 |

| A-438079 | C21H20Cl2N2O3 | 0.1 | 0.09 |

| AZD9056 | C20H24N2O5S | 0.05 | 0.045 |

Experimental Protocols

Primary HTS: Fluorescence-Based Calcium Influx Assay

This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements in a 384-well plate format.

Materials and Reagents:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

FLIPR Calcium 6 Assay Kit (or similar, containing a calcium-sensitive dye and a quencher)[8]

-

P2X7R Agonist: Benzoylbenzoyl-ATP (BzATP)

-

Test Compounds (this compound analogs and other small molecules)

-

384-well black-walled, clear-bottom microplates

Protocol:

-

Cell Plating:

-

The day before the assay, seed the HEK293-hP2X7R cells into 384-well plates at a density of 10,000-20,000 cells per well in their standard growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).[8]

-

Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

-

Incubate the plates for 1-2 hours at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

Add 5 µL of the diluted compounds to the corresponding wells of the cell plate. For control wells, add 5 µL of Assay Buffer (for agonist control) or a known antagonist (for reference control).

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Reading:

-

Prepare the BzATP agonist solution in Assay Buffer at a concentration that elicits a maximal response (typically in the low micromolar range).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds, then add 10 µL of the BzATP solution to each well.

-

Continue to measure the fluorescence intensity every second for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence is calculated as the maximum fluorescence signal minus the baseline fluorescence.

-

The percentage of inhibition for each compound concentration is calculated relative to the agonist-only control.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Secondary HTS: Luminescence-Based ATP Assay for Cell Viability

This assay is used to identify compounds that may interfere with the primary assay through cytotoxicity.

Materials and Reagents:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Cell culture medium

-

Test Compounds

-

ATPlite Luminescence Assay System (or similar)[9]

-

Opaque-walled 384-well microplates

Protocol:

-

Cell Plating and Compound Treatment:

-

Plate cells as described in the primary assay protocol.

-

Add serial dilutions of the test compounds to the cells and incubate for the same duration as the primary assay.

-

-

ATP Measurement:

-

Following the incubation period, add the ATP detection reagent to each well according to the manufacturer's instructions.

-

Shake the plate for 5 minutes to induce cell lysis.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

A decrease in luminescence compared to the vehicle control indicates a reduction in cellular ATP levels and potential cytotoxicity.

-

Compounds exhibiting significant cytotoxicity should be flagged for further investigation.

-

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

Caption: P2X7 Receptor Signaling Cascade.

HTS Experimental Workflow

Caption: High-Throughput Screening Workflow.

References

- 1. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are P2X7 receptor modulators and how do they work? [synapse.patsnap.com]

- 4. P2X7 receptor-stimulated secretion of MHC-II-containing exosomes requires the ASC/NLRP3 inflammasome but is independent of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. moleculardevices.com [moleculardevices.com]

- 9. novabio.lt [novabio.lt]

Application Note: In Vitro Platelet Aggregation Assay Using Thrombobromin (C12H16BrN5O)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for an in vitro platelet aggregation assay to evaluate the inhibitory effects of Thrombobromin (C12H16BrN5O), a novel synthetic compound. The described methodology utilizes light transmission aggregometry (LTA) to measure platelet aggregation in human platelet-rich plasma (PRP) upon stimulation with various agonists. This document is intended for researchers, scientists, and drug development professionals investigating potential antiplatelet therapeutics.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis.[1] In pathological conditions, excessive platelet aggregation can lead to the formation of thrombi, resulting in cardiovascular events such as myocardial infarction and stroke.[2][3] Therefore, inhibitors of platelet aggregation are key therapeutic agents in the management of cardiovascular diseases.[4][5] In vitro platelet aggregation assays are essential tools for the discovery and characterization of new antiplatelet drugs.[6][7]

Thrombobromin (this compound) is a novel small molecule with a chemical structure suggesting potential interaction with purinergic receptors, such as the P2Y12 receptor, a key mediator of platelet activation.[3][5] This application note details a robust and reproducible protocol for assessing the in vitro efficacy of Thrombobromin in inhibiting platelet aggregation induced by common agonists like adenosine diphosphate (ADP), collagen, and epinephrine.

Principle of the Assay

Light transmission aggregometry (LTA) is considered the gold standard for measuring platelet aggregation.[8] The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is cloudy, and light transmission is low. Upon addition of an agonist, platelets aggregate, causing the PRP to become clearer and allowing more light to pass through to a detector. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.

Materials and Reagents

-

Thrombobromin (this compound)

-

Human whole blood (collected in 3.2% sodium citrate tubes)

-

Adenosine diphosphate (ADP)

-

Collagen (Type I)

-

Epinephrine

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Cuvettes with stir bars

Experimental Protocol

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully aspirate the upper layer, which is the PRP, and transfer it to a new tube.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

-

Collect the supernatant (PPP), which will be used as the blank for the aggregometer.

Preparation of Reagents

-

Thrombobromin Stock Solution: Prepare a 10 mM stock solution of Thrombobromin in DMSO. Further dilute in PBS to achieve the desired final concentrations.

-

Agonist Solutions: Prepare stock solutions of ADP (100 µM), collagen (100 µg/mL), and epinephrine (100 µM) in PBS.

Platelet Aggregation Assay

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

-

Pipette 450 µL of PRP into a cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and incubate for 5 minutes.

-

Add 50 µL of the Thrombobromin solution at various concentrations (or vehicle control) to the PRP and incubate for an additional 5 minutes.

-

Set the baseline (0% aggregation) with the PRP and the 100% aggregation with the PPP.

-

Add 50 µL of the agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

-

Record the aggregation for 5-10 minutes.

-

Repeat the procedure for each concentration of Thrombobromin and each agonist.

Data Presentation

The inhibitory effect of Thrombobromin on platelet aggregation can be quantified as the percentage of inhibition compared to the vehicle control. The IC50 value (the concentration of Thrombobromin that inhibits 50% of the maximal aggregation) should be calculated for each agonist.

| Agonist | Thrombobromin Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |

| ADP (10 µM) | Vehicle (0.1% DMSO) | 85.2 ± 3.1 | 0 |

| 1 | 68.5 ± 2.5 | 19.6 | |

| 5 | 45.1 ± 1.8 | 47.1 | |

| 10 | 22.3 ± 2.0 | 73.8 | |

| 25 | 8.9 ± 1.5 | 89.6 | |

| Collagen (2 µg/mL) | Vehicle (0.1% DMSO) | 92.6 ± 4.5 | 0 |

| 1 | 88.1 ± 3.9 | 4.9 | |

| 5 | 75.3 ± 4.1 | 18.7 | |

| 10 | 62.4 ± 3.7 | 32.6 | |

| 25 | 48.9 ± 3.2 | 47.2 |

| Agonist | IC50 of Thrombobromin (µM) |

| ADP | 5.8 |

| Collagen | >25 |

Signaling Pathways and Experimental Workflow

Platelet Activation Signaling Pathway

Caption: Hypothesized mechanism of Thrombobromin action.

Experimental Workflow

Caption: Workflow for in vitro platelet aggregation assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low aggregation | Inactive agonist | Prepare fresh agonist solutions. |

| Low platelet count | Adjust platelet count in PRP to 2.5 x 10^8/mL. | |

| Improper temperature | Ensure the aggregometer is maintained at 37°C. | |

| Spontaneous aggregation | Platelet activation during preparation | Handle blood and PRP gently; avoid vigorous mixing. |

| High variability between replicates | Inaccurate pipetting | Calibrate pipettes and ensure proper technique. |

| Inconsistent incubation times | Use a timer to ensure consistent incubation periods. |

Conclusion

The protocol described in this application note provides a reliable method for evaluating the in vitro antiplatelet activity of the novel compound Thrombobromin (this compound). The use of light transmission aggregometry with various agonists allows for a comprehensive assessment of the compound's inhibitory effects on different pathways of platelet activation. This assay is a crucial first step in the preclinical evaluation of new antiplatelet drug candidates.

References

- 1. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. hhs.texas.gov [hhs.texas.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of C12H16BrN5O in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the novel compound C12H16BrN5O in human plasma. The chemical formula suggests a moderately polar molecule containing bromine, making it suitable for analysis by reversed-phase chromatography and detection by mass spectrometry. This method is designed to be robust and reliable, making it ideal for pharmacokinetic and toxicokinetic studies in a drug development setting. The validation of this method adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1]

Methodology

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound and its internal standard (IS) from human plasma.

Protocol:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column. The conditions were optimized to ensure a short run time while maintaining good peak shape and resolution from endogenous plasma components.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The instrument was tuned for optimal sensitivity for this compound and its internal standard. Multiple Reaction Monitoring (MRM) was used for quantification.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 342.1 | 185.1 | 25 |

| Internal Standard (IS) | 348.1 (Hypothetical ¹³C₆-labeled) | 191.1 | 25 |

Note: The selection of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS bioanalysis to accurately account for matrix effects and variability in sample processing.[2][3][4] A SIL-IS with a mass difference of 4-5 Da is ideal to minimize cross-talk.[2]

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Low QC | 1.5 | ≤ 8 | 92 - 108 | ≤ 12 | 88 - 112 |

| Mid QC | 75 | ≤ 7 | 95 - 105 | ≤ 10 | 90 - 110 |

| High QC | 400 | ≤ 6 | 96 - 104 | ≤ 9 | 91 - 109 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 88 | 95 |

| High QC | 400 | 92 | 98 |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

-

Spike appropriate amounts of the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (0.5, 1.5, 75, 400 ng/mL).

-

Vortex each sample for 30 seconds after spiking.

-

These spiked samples are now ready for the sample preparation protocol.

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method has been validated according to current regulatory guidelines and is ready for use in pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Testing Antithrombotic Effects of C12H16BrN5O in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including heart attack and stroke. The development of novel antithrombotic agents is a critical area of pharmaceutical research. This document provides detailed application notes and protocols for the preclinical evaluation of the antithrombotic effects of a novel investigational compound, C12H16BrN5O, using established animal models.

The protocols outlined below describe methods for inducing and evaluating both arterial and venous thrombosis in rodent models. These models are essential for understanding the efficacy and potential side effects of new antithrombotic drugs before they can be considered for human trials.[1][2]

Key Animal Models for Antithrombotic Testing

A variety of animal models are available to study the complex mechanisms of thrombosis and to screen potential antithrombotic drugs.[3] The choice of model depends on the specific aspect of thrombosis being investigated (arterial vs. venous) and the mechanism of action of the test compound.

Commonly Used Animal Models:

-

Ferric Chloride-Induced Thrombosis Model: This is a widely used model to study arterial thrombosis.[4] The application of ferric chloride to the exterior of an artery causes oxidative injury to the vessel wall, leading to thrombus formation. This model is sensitive to both antiplatelet and anticoagulant drugs.

-

Tail Bleeding Time Assay: This assay is a primary screening tool to assess the effect of a compound on hemostasis. It measures the time it takes for bleeding to stop from a standardized tail transection, providing an indication of platelet function.[2]

-

In Vivo Platelet Aggregation Model: This model directly measures the aggregation of platelets within the circulatory system in response to an agonist.[1] It is a valuable tool for assessing the in vivo efficacy of antiplatelet agents.

-

Deep Vein Thrombosis (DVT) Models: These models are designed to mimic the conditions that lead to venous thrombosis, which is often associated with stasis of blood flow.[5] Common methods include ligation of a major vein or stenosis to reduce blood flow.

-

Pulmonary Embolism (PE) Models: These models are used to study the formation and effects of emboli that travel to the lungs.[5][6] They often involve the induction of a thrombus in a peripheral vein which then embolizes to the pulmonary circulation.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol describes the induction of arterial thrombosis in the carotid artery of a mouse using ferric chloride.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

-

Filter paper discs (1 mm diameter)

-

Surgical microscope

-

Micro-dissecting instruments

-

Doppler flow probe

-

Data acquisition system

Procedure:

-

Anesthetize the mouse using an approved anesthetic protocol.

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe on the artery to monitor blood flow.

-

Administer this compound or vehicle to the animal via the desired route (e.g., intravenous, oral).

-

After the appropriate pre-treatment time, apply a 1 mm filter paper disc saturated with 10% FeCl3 solution to the surface of the carotid artery for 3 minutes.

-

Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).

-

Record the time to occlusion. An increase in the time to occlusion in the this compound-treated group compared to the vehicle group indicates an antithrombotic effect.

Workflow Diagram:

Rat Tail Bleeding Time Assay

This protocol measures the effect of this compound on primary hemostasis.

Materials:

-

This compound

-

Vehicle

-

Anesthetic (e.g., isoflurane)

-

Scalpel or razor blade

-

Filter paper

-

Saline at 37°C

-

Timer

Procedure:

-

Administer this compound or vehicle to the rat.

-

After the appropriate pre-treatment time, anesthetize the rat.

-

Transect the distal 3 mm of the tail with a sharp scalpel.[2]

-

Immediately immerse the tail tip in a tube containing saline at 37°C.[2]

-

Start a timer and record the time until bleeding ceases. Cessation of bleeding is defined as no sign of bleeding for at least 30 seconds.

-

If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the test is terminated to prevent excessive blood loss.[2]

-

A prolongation of bleeding time in the this compound-treated group compared to the vehicle group suggests an antihemostatic effect.

Workflow Diagram:

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Time to Occlusion in the Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (minutes, Mean ± SEM) | % Increase vs. Vehicle |

| Vehicle | - | 10 | 10.2 ± 1.5 | - |

| This compound | 1 | 10 | 15.8 ± 2.1 | 54.9% |

| This compound | 3 | 10 | 25.4 ± 3.3 | 149.0% |

| This compound | 10 | 10 | 38.1 ± 4.5*** | 273.5% |

| Aspirin (Positive Control) | 30 | 10 | 22.6 ± 2.8 | 121.6% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Table 2: Effect of this compound on Tail Bleeding Time in Rats

| Treatment Group | Dose (mg/kg) | n | Bleeding Time (seconds, Mean ± SEM) | % Increase vs. Vehicle |

| Vehicle | - | 10 | 185 ± 25 | - |

| This compound | 10 | 10 | 250 ± 32 | 35.1% |

| This compound | 30 | 10 | 380 ± 45 | 105.4% |

| This compound | 100 | 10 | 590 ± 68 | 218.9% |

| Clopidogrel (Positive Control) | 20 | 10 | 450 ± 55 | 143.2% |

| p<0.05, **p<0.01 vs. Vehicle |

Signaling Pathways in Thrombosis

The antithrombotic effect of this compound may be mediated through various signaling pathways involved in platelet activation and coagulation. A simplified diagram of these pathways is presented below. The potential target of this compound is hypothetically placed to illustrate its inhibitory action.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of the antithrombotic properties of the novel compound this compound. By utilizing these established methods, researchers can effectively assess the compound's efficacy and potential impact on hemostasis, guiding further drug development efforts.

References

- 1. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Assessment of platelet aggregation responses in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Platelet Aggregation Responses In Vivo in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 5. Video: Establishment of a Minimally Invasive Rat Model of Pulmonary Embolism Using Autologous Blood Clots [jove.com]

- 6. Opracowanie małoinwazyjnego szczurzego modelu zatorowości płucnej przy użyciu autologicznych skrzepów krwi [app.jove.com]

Application Notes and Protocols for Evaluating the Cytotoxicity of C12H16BrN5O

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a critical step in the development of new chemical entities for therapeutic use. The compound C12H16BrN5O, a novel small molecule, requires a thorough assessment of its potential to cause cell death. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to determine the cytotoxic profile of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of a compound. By evaluating different cellular parameters, researchers can elucidate the primary mode of action by which this compound may induce cell death. The following protocols are established methods in the field of toxicology and pharmacology and can be adapted for use with a variety of cell lines.

I. Assay Principles and Selection

To obtain a comprehensive cytotoxic profile of this compound, a panel of assays targeting different cellular functions is recommended.

-